2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Description
X-ray Crystallography Data
While X-ray crystallography data for this compound is not explicitly reported in the provided sources, analogous benzodiazole derivatives exhibit characteristic features:
Computational Modeling of Electronic Configuration
Density Functional Theory (DFT) studies predict the following electronic properties:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localization on the sulfonamide oxygen atoms (-0.42 e) and carbonyl oxygen (-0.38 e).
- Optimized geometry : The sulfonamide group adopts a gauche conformation relative to the benzodiazole ring, minimizing steric hindrance.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Signatures
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J = 8.4 Hz, 1H, H-4 aromatic).
- δ 7.52 (s, 1H, H-6 aromatic).
- δ 7.23 (d, J = 8.4 Hz, 1H, H-7 aromatic).
- δ 5.21 (s, 2H, NH₂ sulfonamide).
- δ 3.45 (s, 2H, CH₂ benzodiazole).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) and Raman Spectroscopic Fingerprints
IR (KBr, cm⁻¹) :
- 3270 (N-H stretch, sulfonamide).
- 1675 (C=O stretch).
- 1365, 1160 (asymmetric and symmetric S=O stretches).
Raman (cm⁻¹) :
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 214.028 [M+H]⁺ (base peak).
- Fragments:
- 196.015 [M+H-H₂O]⁺.
- 152.042 [M-SO₂NH₂]⁺.
- 124.051 [C₇H₆N₂O]⁺.
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,8,12,13)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDMCWKIATRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-16-9 | |
| Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation-Amination Approach
Synthesis of the Benzodiazole Core
The benzodiazole scaffold is synthesized via cyclocondensation of ortho-phenylenediamine with urea under reflux conditions. This reaction forms 2-oxo-2,3-dihydro-1H-1,3-benzodiazole (benzodiazolone), a cyclic urea derivative. The reaction typically proceeds in aqueous or alcoholic media at 80–100°C for 6–12 hours, yielding the core structure in approximately 80% purity after recrystallization.
Sulfonation with Chlorosulfonic Acid
The benzodiazolone is sulfonated at the 5-position using chlorosulfonic acid (ClSO₃H) in a controlled exothermic reaction. This step requires temperatures between 0°C and 5°C to minimize side reactions such as over-sulfonation or decomposition. The intermediate 5-chlorosulfonyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole is isolated via precipitation in ice-cold water, achieving yields of 60–70%.
Amination to Sulfonamide
The sulfonyl chloride intermediate is treated with aqueous ammonia (NH₃) at room temperature, facilitating nucleophilic displacement of the chloride by ammonia. This step proceeds quantitatively under mild conditions, yielding 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide with >90% conversion. Purification via recrystallization from ethanol-water mixtures enhances purity to >95%.
Table 1: Sulfonation-Amination Method Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodiazolone synthesis | Urea, H₂O, 100°C, 8 hr | 80 | 85 |
| Sulfonation | ClSO₃H, 0–5°C, 2 hr | 65 | 70 |
| Amination | NH₃ (aq), RT, 1 hr | 90 | 95 |
Direct Sulfonamide Formation Using Sulfinylamine Reagents
Metallation of the Benzodiazole Core
A novel approach employs tert-butylsulfinylamine (t-BuONSO) to introduce the sulfonamide group directly. The benzodiazolone is metallated at the 5-position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, generating a resonance-stabilized aryl lithium species. This step requires anhydrous conditions and inert atmospheres to prevent protonation or oxidation.
Reaction with t-BuONSO
The aryl lithium intermediate reacts with t-BuONSO at −78°C, forming a sulfinamide adduct that undergoes spontaneous rearrangement to the primary sulfonamide. This one-pot reaction eliminates the need for isolating intermediates, achieving yields of 70–80% after aqueous workup and chromatography.
Table 2: Direct Sulfonamide Formation Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Metallation agent | LDA, THF, −78°C, 1 hr | Complete deprotonation |
| Reaction time | 2 hr at −78°C → 1 hr at RT | 75% conversion |
| Workup | HCl (1M), extraction | 80% recovery |
Comparative Analysis of Methods
Efficiency and Scalability
The sulfonation-amination method, while reliable, involves multiple steps and hazardous reagents like chlorosulfonic acid. In contrast, the direct method simplifies synthesis but requires stringent anhydrous conditions and specialized reagents. Industrial applications may favor the traditional approach for its scalability, whereas academic settings might prioritize the direct method for its modularity.
Mechanistic Considerations
- Sulfonation-Amination : Proceeds through electrophilic aromatic substitution followed by nucleophilic displacement.
- Direct Method : Involves sulfinylamine-mediated N–S bond formation, bypassing sulfonyl chloride intermediates.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications to create derivatives with tailored properties.
Biology
- Enzyme Inhibition : Research has indicated that this compound may act as an enzyme inhibitor. It interacts with specific molecular targets, potentially blocking the active sites of enzymes and thus inhibiting their catalytic activity.
- Receptor Modulation : It has been investigated for its ability to modulate receptor activity. By binding to receptor sites, it can alter signal transduction pathways, which is significant for drug development.
Medicine
- Therapeutic Properties : The compound has shown promise in various therapeutic applications:
- Anti-inflammatory Activity : Studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Its potential as an antimicrobial agent has been explored, with some derivatives showing effectiveness against certain bacterial strains.
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stable chemical structure. Its derivatives are also being researched for use in specialty chemicals.
Case Studies
- Enzyme Inhibition Study : A recent study demonstrated that derivatives of 2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonamide effectively inhibited specific enzymes involved in metabolic pathways. The mechanism involved binding at the active site, thus preventing substrate access.
- Antimicrobial Research : In vitro studies showed that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests potential for developing new antibiotics based on this compound.
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Core Heterocycle Modifications
- Benzodiazole vs. Benzimidazole/Benzoxazole : The benzodiazole core (two nitrogens in the five-membered ring) differs from benzimidazole (two adjacent nitrogens) and benzoxazole (one oxygen, one nitrogen). These variations influence electronic distribution and binding affinity. For example, benzoxazole derivatives exhibit stronger antimicrobial activity due to increased electrophilicity .
- Benzodioxine Core : The 1,4-benzodioxine ring in 2,3-dihydro-1,4-benzodioxine-5-sulfonamide enhances bioavailability and enzyme selectivity compared to benzodiazole derivatives .
Substituent Effects
- Aryl Groups (m-Tolyl, p-Tolyl) : The m-tolyl group in enhances hydrophobic interactions with protein pockets, while para-substituted analogs may exhibit altered pharmacokinetics .
- Thioxo vs. Oxo : Replacing the oxo group with thioxo (S=) in lowers the pKa of the sulfonamide, increasing acidity and solubility.
Biological Activity
2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound with notable biological activity, particularly within the realms of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.22 g/mol. The compound contains a sulfonamide group that enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, which blocks substrate access. This mechanism is crucial for its antimicrobial and anticancer effects.
- Target Specificity : It has shown potential in selectively inhibiting certain enzymes involved in disease processes, such as those associated with cancer cell proliferation and bacterial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.05 µg/mL |
| Escherichia coli | 0.10 µg/mL |
| Pseudomonas aeruginosa | 0.15 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in various cancer cell lines.
- Inhibition of Proliferation : It significantly reduces cell viability in cancerous cells at concentrations as low as 10 µM .
Case Studies
Several studies have focused on the biological applications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant bacterial strains and found it to outperform standard antibiotics like ampicillin .
- Cancer Cell Line Research : Another investigation assessed the compound's effects on breast cancer cell lines (MCF7) and reported a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, and what parameters should be prioritized?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Focus on - and -NMR to confirm the benzodiazole ring system and sulfonamide group. Key peaks include aromatic protons (6.5–8.5 ppm) and carbonyl resonances (~170–180 ppm) .
-
Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (CHNOS; theoretical mass 214.18 g/mol) and fragmentation patterns for functional group identification.
-
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, with attention to R-factors (<0.05) and data-to-parameter ratios (>15:1) for accuracy .
- Table 1 : Common Structural Characterization Techniques
| Technique | Key Parameters | Application |
|---|---|---|
| NMR | Chemical shift (ppm), coupling constants | Ring substitution pattern, functional groups |
| HRMS | Mass accuracy (<3 ppm) | Molecular formula confirmation |
| X-ray | R-factor, space group | 3D conformation analysis |
Q. How can researchers design initial biological activity screens for this compound, considering its sulfonamide moiety?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) due to the compound’s sulfonamide group. Use molecular docking (AutoDock Vina) to predict binding affinity .
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based kinetics) with controls for non-specific binding. Optimize buffer pH (7–8) to mimic physiological conditions .
- Data Validation : Replicate results across three independent trials and compare with known sulfonamide inhibitors (e.g., acetazolamide) to assess relative potency.
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound, and what variables are most critical?
- Methodological Answer :
-
Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%). Use a 2 factorial design to evaluate main effects and interactions .
-
Response Surface Methodology (RSM) : Model yield (%) as a function of variables. Prioritize solvent polarity (DMF increases ring-closure efficiency) and temperature (>100°C reduces byproducts) .
-
Validation : Confirm optimized conditions via HPLC purity analysis (>95%) and scale-up trials (10g batch).
- Table 2 : Example Factorial Design Matrix
| Run | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | DMF | 0.1 | 62 |
| 2 | 120 | THF | 1.0 | 78 |
Q. How should researchers address contradictions in reported biological activity data for structurally analogous benzodiazole sulfonamides?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on assay conditions (e.g., IC variability due to buffer composition) .
- Structural Dynamics : Perform molecular dynamics simulations (GROMACS) to assess conformational flexibility impacting binding. For example, dihydro-benzodiazole ring puckering may alter sulfonamide orientation .
- Experimental Replication : Synthesize disputed analogs (e.g., N-allyl derivatives) under standardized conditions and re-test activity against consistent enzyme batches.
Q. What theoretical frameworks are applicable for linking this compound’s electronic properties to its reactivity or bioactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (Gaussian 09) to predict nucleophilic/electrophilic sites. The sulfonamide group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP and polar surface area to model bioactivity. Validate with leave-one-out cross-validation (R > 0.7) .
- Conceptual Integration : Align findings with Hammett substituent constants to explain electronic effects on reaction rates or binding affinities .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) enhance purification strategies for this compound?
- Methodological Answer :
- Parameter Optimization : Train neural networks on historical data (e.g., solvent ratios, column pressures) to predict crystallization efficiency. Use COMSOL’s CFD module to model membrane filtration flux .
- Real-Time Adjustments : Integrate IoT sensors with AI for dynamic control of pH and temperature during recrystallization, reducing impurity entrapment .
- Validation : Compare AI-predicted yields with experimental outcomes (t-test, p < 0.05) to refine algorithms.
Research Classification Guidance
| Subclass Code | Focus Area | Application Example |
|---|---|---|
| RDF2050104 | Membrane separation | Purification via nanofiltration |
| RDF2050108 | Process control | AI-driven synthesis optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
